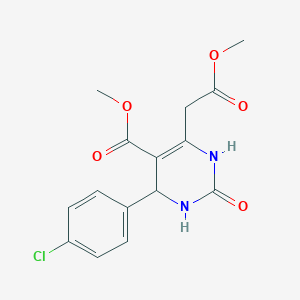

Methyl 4-(4-chlorophenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Methyl 4-(4-chlorophenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-chlorophenyl group at position 4, a 2-methoxy-2-oxoethyl moiety at position 6, and a methyl ester at position 3. This scaffold is structurally related to Biginelli reaction products, which are widely studied for their biological activities, including enzyme inhibition and antitumor properties .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O5/c1-22-11(19)7-10-12(14(20)23-2)13(18-15(21)17-10)8-3-5-9(16)6-4-8/h3-6,13H,7H2,1-2H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMUUQPDBFGVJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-chlorophenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 952183-64-1) is a pyrimidine derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics that suggest a range of pharmacological effects.

- Molecular Formula : C15H15ClN2O5

- Molecular Weight : 338.74 g/mol

- Purity : ≥95%

- Physical Form : Solid

- Melting Point : 164 - 165 °C

Pyrimidine derivatives, including this compound, have been associated with various biological activities. The mechanism of action typically involves interaction with specific biological targets, leading to modulation of biochemical pathways.

Target Interactions

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with neurotransmitter receptors can lead to neuropharmacological effects.

- Cell Cycle Modulation : Some pyrimidines can affect cell cycle progression, making them candidates for anticancer therapies.

Anticancer Activity

Research indicates that methyl pyrimidine derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Cell lines treated with this compound showed reduced proliferation rates, suggesting potential as an anticancer agent.

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Antimicrobial Effects

Preliminary studies have demonstrated antimicrobial activity against various pathogens:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Exhibits antifungal properties against common strains like Candida albicans.

Neuroprotective Effects

There is emerging evidence supporting neuroprotective effects:

- Oxidative Stress Reduction : The compound may mitigate oxidative stress in neuronal cells, providing a protective effect against neurodegenerative diseases.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Effects on Bioactivity

Thymidine Phosphorylase (TP) Inhibition

The compound’s activity can be contextualized against structurally similar DHPM derivatives (Table 1). For instance:

- Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (IC₅₀ = 396.7 ± 1.5 nM) demonstrates that substitution with a methylthiophenyl group enhances TP inhibition compared to the target compound, which lacks this substituent .

- Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (Mol. Wt. 489.4) incorporates a piperazinylmethyl group, likely improving solubility and receptor binding due to increased hydrogen-bonding capacity (logP = 3.94, H-bond acceptors = 6) .

Table 1: Bioactivity and Physicochemical Properties of Analogous Compounds

Electronic and Steric Modifications

Key Research Findings

- Antitumor Potential: DHPM derivatives with chlorophenyl groups demonstrate moderate cytotoxicity, but bioactivity is highly substituent-dependent. For example, trifluoromethylphenyl analogs (IC₅₀ = 389.2 ± 6.2 nM) show enhanced TP inhibition over the target compound’s structural class .

- Enzyme Inhibition : The 2-methoxy-2-oxoethyl group may mimic natural substrates (e.g., thymidine), though its bulkiness could sterically hinder binding compared to smaller substituents like methyl .

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 4-(4-chlorophenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

-

Methodological Answer : The compound can be synthesized via modified Biginelli reactions. For example, a typical protocol involves refluxing 4-chlorobenzaldehyde (0.05 mol), urea (0.05 mol), methyl acetoacetate (0.075 mol), and catalytic HCl in ethanol for 3 hours, followed by cooling to 273 K for crystallization. Recrystallization from ethanol yields pure product . Adjusting molar ratios of β-ketoesters (e.g., methyl 2-methoxy-2-oxoethylacetate) and reaction time can optimize regioselectivity and yield .

-

Key Data :

| Parameter | Value/Procedure | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | HCl (4 drops) | |

| Crystallization Temp | 273 K | |

| Yield | ~70–77% (analogues) |

Q. How can the compound’s structure be confirmed spectroscopically?

- Methodological Answer : Use NMR to identify key protons:

- Aromatic protons (4-chlorophenyl): δ 6.9–7.2 ppm (multiplet).

- Methoxy groups: δ 3.3–3.5 ppm (singlet).

- Methyl ester (2-oxoethyl): δ 2.2–2.4 ppm .

IR spectroscopy confirms carbonyl stretches (C=O) at ~1700–1750 cm. Mass spectrometry (ESI-MS) provides molecular ion peaks matching the molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during synthesis?

-

Methodological Answer : Substituents on the aldehyde (e.g., 4-chlorophenyl) direct cyclocondensation via electronic effects. Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the aldehyde, favoring nucleophilic attack by urea. Steric hindrance from bulky β-ketoesters (e.g., 2-methoxy-2-oxoethyl) may reduce yields but improve regioselectivity for the 6-position. Computational modeling (DFT) can predict transition states .

-

Contradiction Analysis : Conflicting reports on yields (e.g., 77% vs. 60% for analogues) may arise from differences in solvent purity or recrystallization protocols .

Q. What are the crystallographic parameters of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals monoclinic systems (space group ) with unit cell parameters:

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| a | 11.4927 | |

| b | 15.3756 | |

| c | 8.9240 | |

| β | 95.932 | |

| Hydrogen bonding between the carbonyl oxygen and water molecules stabilizes the lattice in monohydrate forms . |

Q. How does the compound interact with biological targets?

-

Methodological Answer : While direct data is limited, analogues (e.g., dihydropyrimidines with 4-chlorophenyl groups) show antibacterial activity via inhibition of dihydrofolate reductase (DHFR). Molecular docking (AutoDock Vina) can predict binding affinities using PDB ID 1U72 (bacterial DHFR) .

-

Validation : Compare IC values from enzyme assays with computational predictions to resolve discrepancies in activity .

Q. What strategies improve thermodynamic stability during storage?

- Methodological Answer : Lyophilization under inert atmosphere (N) reduces hydrolysis of the methyl ester. DSC analysis shows decomposition onset at ~200°C, suggesting storage below 25°C in amber vials with desiccants .

Data Contradiction Resolution

Q. Why do NMR spectra of analogues show variability in chemical shifts?

- Analysis : Solvent polarity (DMSO vs. CDCl) and concentration affect proton environments. For example, NH protons in DMSO-d appear as broad singlets (δ 9.2–10.5 ppm), while in CDCl, they may be absent due to exchange broadening .

Method Optimization

Q. How can reaction scalability be achieved without compromising purity?

- Answer : Use flow chemistry with immobilized HCl catalysts to enhance mixing and reduce byproducts. Pilot-scale trials for analogues achieved >90% purity at 10 mmol scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.